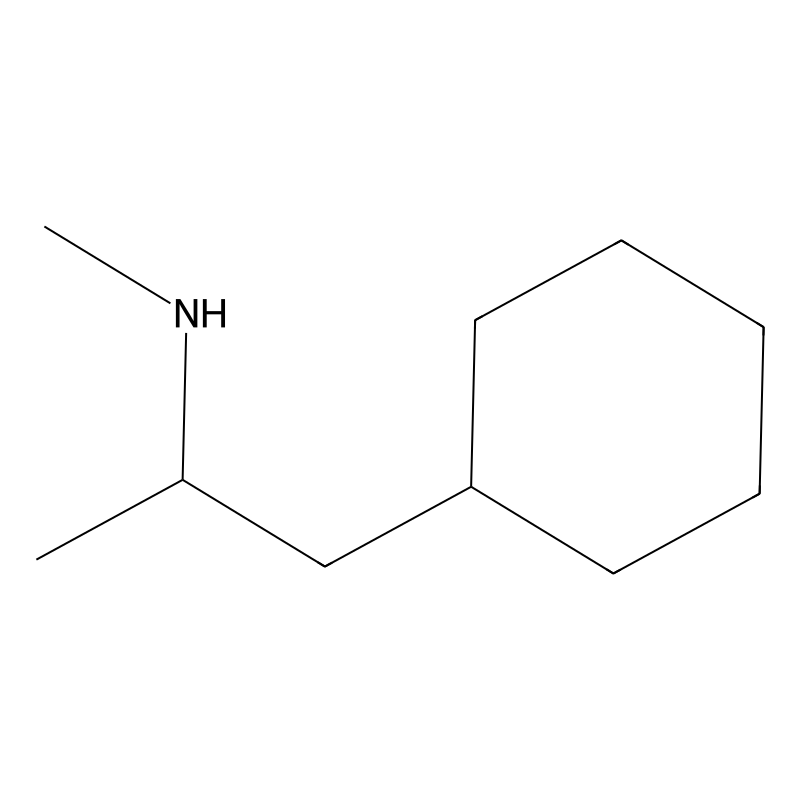Propylhexedrine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Limited Scope of Research:
Propylhexedrine's primary use is as an over-the-counter nasal decongestant. Due to its potential for abuse and serious health risks associated with misuse, research on propylhexedrine is limited. Most scientific studies focus on its safety concerns and potential for addiction, rather than its therapeutic applications beyond nasal decongestion.
Focus on Safety and Misuse:
Several studies have investigated the dangers of propylhexedrine misuse, including:
- Cardiovascular effects: Research suggests that propylhexedrine misuse can lead to heart problems like arrhythmias (irregular heartbeat) and hypertension (high blood pressure) PubMed.
- Neurological effects: Studies have reported cases of psychosis, hallucinations, and other mental health problems associated with propylhexedrine abuse PubMed.
- Addiction potential: While some research suggests propylhexedrine may have a lower potential for abuse than other stimulants, it can still lead to dependence and withdrawal symptoms upon cessation PubMed: .
Alternative Research Areas:
Despite the limitations, some ongoing research explores potential therapeutic applications of propylhexedrine beyond its intended use. These areas include:
- Investigating its potential as a nasal decongestant alternative: Researchers are exploring propylhexedrine's potential as a substitute for other decongestants that can cause rebound congestion PubMed: .
- Examining its effects on weight management: Limited research suggests propylhexedrine might suppress appetite, but further investigation is needed to determine its safety and efficacy for weight management PubMed.
Propylhexedrine is an alkylamine compound primarily used as a topical nasal decongestant, marketed under the brand name Benzedrex. Its chemical formula is , and it is classified as an alpha-adrenergic agonist. Propylhexedrine works by constricting blood vessels in the nasal passages, thereby reducing swelling and alleviating nasal congestion associated with conditions such as colds and allergies . The compound is a chiral molecule, existing as a racemic mixture with two isomers: (S)-propylhexedrine, which is believed to be the more biologically active form, and (R)-propylhexedrine, which has limited use .
At recommended doses, propylhexedrine acts as a topical nasal decongestant. It functions as an indirect-acting sympathomimetic amine, constricting blood vessels in the nasal passages to reduce swelling and ease congestion [].
In cases of misuse at higher doses, propylhexedrine can enter the central nervous system and act as a stimulant. Here, it likely increases the release of neurotransmitters like dopamine and norepinephrine, leading to effects such as increased alertness, wakefulness, and elevated heart rate [].
Propylhexedrine use, particularly at high doses or through non-recommended routes like ingestion, can lead to serious health risks. These include:
- Increased heart rate and blood pressure: Can lead to heart attack or stroke [].
- Psychosis and paranoia: Can cause hallucinations, delusions, and anxiety [].
- Addiction and dependence: Regular misuse can lead to compulsive drug-seeking behavior [].
- Tissue damage: Nasal congestion can worsen with prolonged use, and ingestion can damage the digestive system [].
Propylhexedrine undergoes various metabolic transformations in the body. Key reactions include:
- N-Demethylation
- C-Oxidation
- N-Oxidation
- Dehydrogenation
- Hydrolysis
These processes yield several metabolites, including norpropylhexedrine and cyclohexylacetone, which may have distinct pharmacological effects .
Propylhexedrine acts primarily as an adrenergic agonist, stimulating alpha-adrenergic receptors to induce vasoconstriction in the nasal mucosa. At higher doses, it also functions as a norepinephrine and dopamine releasing agent in the central nervous system, mimicking the physiological effects of stress hormones like epinephrine, including increased heart rate and blood pressure . The compound has been associated with various adverse effects when misused, such as psychotic reactions and cardiovascular complications .
The synthesis of propylhexedrine can be achieved through several methods:
- Catalytic Hydrogenation of Methamphetamine: This method involves modifying methamphetamine's structure by replacing its phenyl ring with a cyclohexyl group using Adams' catalyst.
- Reductive Amination of Cyclohexylacetone: This involves forming an imine intermediate and reducing it over an aluminum-mercury amalgam in the presence of a hydrogen source .
Both methods highlight the structural modifications that differentiate propylhexedrine from its parent compounds.
Primarily, propylhexedrine is used for:
- Nasal Decongestion: It provides temporary relief from nasal congestion due to colds or allergies.
- Preoperative Use: It can reduce swelling in the nasal passages before surgical procedures.
Despite its therapeutic uses, propylhexedrine has gained notoriety for potential abuse, leading to significant health risks when used improperly .
Propylhexedrine exhibits significant interactions with other medications, particularly monoamine oxidase inhibitors (MAOIs), which can enhance sympathomimetic effects. Caution is advised when administering propylhexedrine alongside other sympathomimetics or stimulants due to the risk of hypertensive crises and other cardiovascular complications .
Propylhexedrine shares structural and functional similarities with several other compounds. Below are some notable comparisons:
| Compound Name | Structure Type | Main Use | Unique Feature |
|---|---|---|---|
| Methamphetamine | Phenethylamine | Stimulant | Stronger central nervous system stimulant effects |
| Amphetamine | Phenethylamine | Stimulant | Historically used in similar applications |
| Cyclopentamine | Alkylamine | Stimulant | Less common; different ring structure |
| Methylhexanamine | Alkylamine | Athletic performance enhancer | Often associated with dietary supplements |
| Tuaminoheptane | Alkylamine | Stimulant | Less well-known; similar mechanism of action |
Propylhexedrine's unique cyclohexyl group distinguishes it from these compounds, affecting its pharmacological profile and potential for abuse .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]
Drug Indication
Mechanism of Action
Pictograms

Acute Toxic
Other CAS
3595-11-7
Wikipedia
Xylazine








